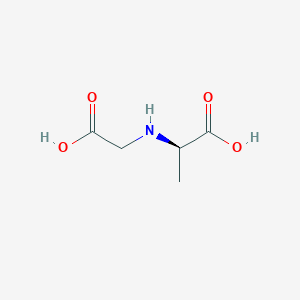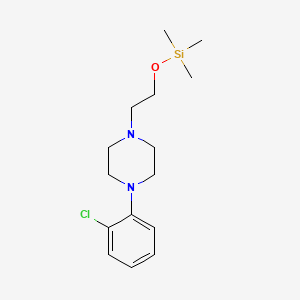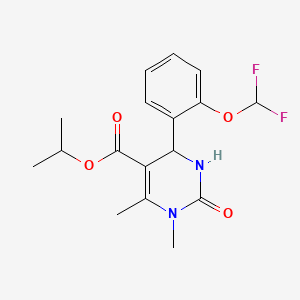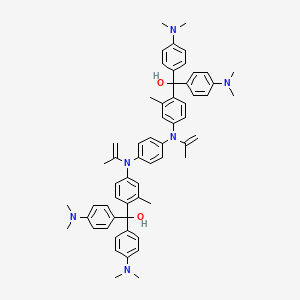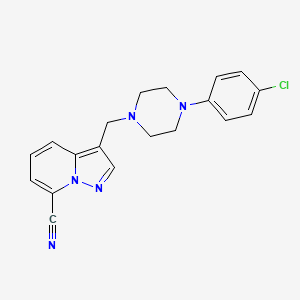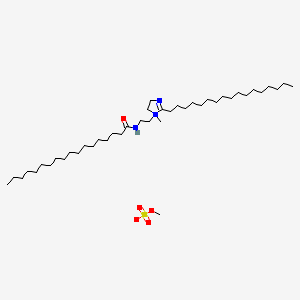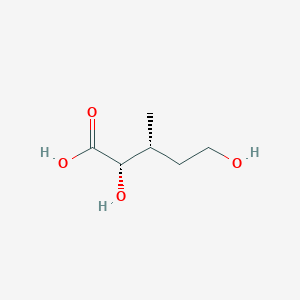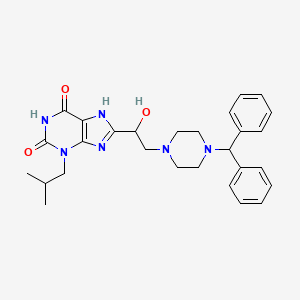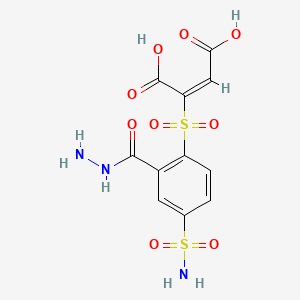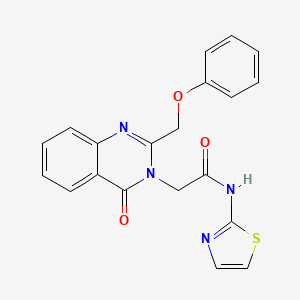
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- is a complex organic compound belonging to the triazafluoranthene family This compound is characterized by its unique tricyclic structure, which includes nitrogen atoms integrated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo cyclization in the presence of catalysts like Lewis acids to form the triazafluoranthene core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalyst concentration, are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to alterations in cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4-methyl-9-propoxy-
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-ethoxy-4-methyl-
Comparison: Compared to its analogs, 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- exhibits unique properties due to the presence of two methyl groups at positions 4 and 9. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Properties
CAS No. |
84298-32-8 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
4,12-dimethyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C15H17N3/c1-10-3-4-13-12(9-10)11-5-6-16-15-14(11)18(13)8-7-17(15)2/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
BNAAXCFCKNINAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4=NCCC2=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


